1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
Description
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine salt characterized by a phenyl group and a trifluoromethyl (-CF₃) substituent on the cyclopropane ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropane ring introduces conformational rigidity, making the compound valuable in medicinal chemistry and drug discovery. As a hydrochloride salt, it offers improved solubility and stability compared to its free base form, facilitating pharmaceutical formulation .
Properties
IUPAC Name |
1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUTDSKIROIHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of 1-phenyl-2-(trifluoromethyl)ethanamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors equipped with efficient cooling systems to control the exothermic nature of the cyclization reaction. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium cyanide (NaCN) or halides.
Major Products Formed:
Oxidation: Formation of phenyl-2-(trifluoromethyl)cyclopropan-1-one.
Reduction: Reduction products include 1-phenyl-2-(trifluoromethyl)ethanamine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, while the cyclopropane ring provides structural rigidity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Phenyl-Substituted Cyclopropanamine Derivatives
- Applications: Explored in CNS drug discovery due to fluorinated aromatic systems .
- Applications: Used in SAR studies for optimizing receptor selectivity .
Trifluoromethyl-Substituted Cyclopropanamine Derivatives
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
1-(2-Fluorophenyl)cyclopropanamine Hydrochloride
Physicochemical and Pharmacological Comparisons
Table 1: Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Solubility (HCl Salt) |
|---|---|---|---|---|
| 1-Phenyl-2-(trifluoromethyl)cyclopropanamine HCl | C₁₀H₁₁ClF₃N | 237.65 | Phenyl, -CF₃ | High |
| trans-2-(3,4-Difluorophenyl)cyclopropanamine HCl | C₉H₈ClF₂N | 215.62 | 3,4-Difluorophenyl | Moderate |
| (1R,2R)-2-(Trifluoromethyl)cyclopropanamine HCl | C₄H₇ClF₃N | 149.54 | -CF₃ | High |
| 1-(2-Fluorophenyl)cyclopropanamine HCl | C₉H₁₀ClFN | 186.64 | 2-Fluorophenyl | Moderate |
Table 2: Pharmacological Insights
Biological Activity
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride is a cyclopropane derivative characterized by the presence of a trifluoromethyl group and a phenyl group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cardiovascular therapeutics and as a building block in drug synthesis.
The molecular formula of 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride is C10H10F3N·HCl, with a molecular weight of approximately 237.65 g/mol. The trifluoromethyl group (-CF3) significantly influences the compound's electronic properties, enhancing its binding affinity to various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3N·HCl |
| Molecular Weight | 237.65 g/mol |
| Physical Form | Powder |
| Purity | 95% |
Biological Activity
Research indicates that 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride exhibits notable biological activity, particularly as an inhibitor in various biological pathways. Its role in synthesizing compounds that modulate platelet aggregation suggests its potential utility in treating cardiovascular diseases.
The compound's structural features allow it to interact with specific receptors and enzymes involved in platelet function. The trifluoromethyl group may enhance the compound's selectivity and binding affinity, making it a candidate for further pharmacological exploration.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Cardiovascular Therapeutics : In one study, derivatives of cyclopropane compounds were shown to inhibit platelet aggregation effectively. The presence of the trifluoromethyl group was linked to increased efficacy in these pathways, suggesting that 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine; hydrochloride could be developed into a therapeutic agent for cardiovascular conditions.
- Synthesis Applications : This compound serves as a versatile building block in the synthesis of various pharmaceuticals, including Ticagrelor, an established antiplatelet agent. The unique structure allows for modifications that can lead to new derivatives with enhanced biological activity.
- Fluorinated Compounds : A review on fluorinated cyclopropane derivatives emphasized the importance of such compounds in medicinal chemistry. It noted that the trifluoromethyl substituent often confers desirable pharmacokinetic properties, including improved metabolic stability and bioavailability .
Comparative Analysis
To understand its unique position among similar compounds, a comparative analysis is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Trifluoromethyl)cyclopropanamine | C4H6F3N | Smaller structure, lacks phenyl group |
| Ticagrelor | C19H21F3N2O4S | Contains additional functional groups |
| 1-Amino-cyclopropane | C4H7N | Simpler structure, no trifluoromethyl substitution |
| 2-(Trifluoromethyl)phenylamine | C9H8F3N | Aromatic system without cyclopropane structure |
The presence of both the trifluoromethyl and phenyl groups within a cyclopropane framework distinguishes this compound from others, potentially conferring specific biological properties not found in simpler analogs .
Q & A
Q. What are the established synthetic routes for 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride?
The synthesis typically involves cyclopropanation of a phenyl-trifluoromethyl precursor. A common method includes:
- Step 1 : Reacting a trifluoromethyl-substituted benzyl halide with cyclopropylamine under basic conditions (e.g., sodium hydroxide in dichloromethane) to form the cyclopropane ring .
- Step 2 : Acidification with HCl to yield the hydrochloride salt . Industrial methods may employ continuous flow reactors for improved yield and purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key characterization methods include:
Q. What are the solubility and stability considerations for this compound?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Adjust pH to >7 for freebase extraction .
- Storage : Stable at 2–8°C in anhydrous conditions; avoid light to prevent decomposition .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis?
- Chiral Catalysts : Use asymmetric catalysts (e.g., Jacobsen’s catalyst) during cyclopropanation to favor (1R,2S)- or (1S,2R)-configurations .
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., D-mandelic acid) enhances enantiomeric excess (>98%) .
Q. How does the trifluoromethyl group influence pharmacological properties?
- Metabolic Stability : The CF group reduces oxidative metabolism, prolonging half-life in vivo .
- Receptor Binding : Enhances hydrophobic interactions with target proteins (e.g., serotonin transporters) while maintaining low polarity .
- Electron Effects : Withdraws electrons, stabilizing intermediates in nucleophilic substitution reactions .
Q. What strategies mitigate cyclopropane ring strain in synthesis?
- Thermal Control : Perform cyclopropanation at low temperatures (−20°C) to minimize ring-opening side reactions .
- Strain-Relief Additives : Use transition metals (e.g., Pd/C) to stabilize strained intermediates during coupling reactions .
- Computational Modeling : DFT calculations predict optimal substituent positions to reduce angle strain (e.g., trans-phenyl vs. cis-trifluoromethyl) .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Validate activity thresholds using IC/EC curves across multiple cell lines .
- Structural Confounders : Compare stereochemistry (e.g., (1R,2S) vs. racemic mixtures) and salt forms (freebase vs. hydrochloride) .
- Assay Conditions : Standardize protocols (e.g., pH, serum concentration) to reduce variability in receptor binding studies .
Data Contradiction Analysis
A key contradiction arises in biological activity reports : Some studies suggest high affinity for serotonin receptors, while others show negligible binding. This discrepancy may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
